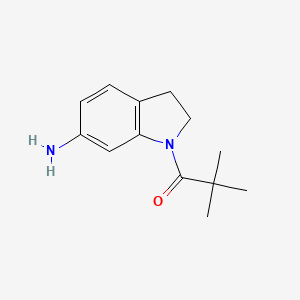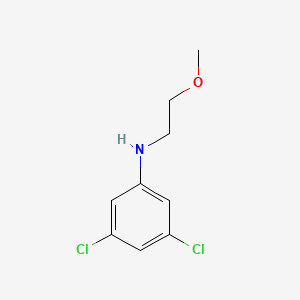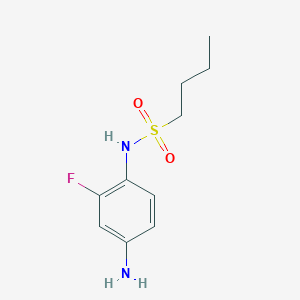
5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a versatile chemical compound with the molecular formula C12H14ClNO3 . It finds applications in diverse scientific research, enabling the synthesis of novel pharmaceuticals, agrochemicals, and materials for organic electronics.
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a chlorine atom, a cyclohexyloxy group, and a carboxylic acid group . The molecular weight is 255.70 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid are not detailed in the literature, it’s known that carboxylic acids can undergo a variety of reactions, including esterification and amide formation .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is involved in various chemical synthesis processes. For example, it's used in the synthesis of new pyridine-based 4-thiazolidinones incorporated benzothiazoles, which have significant antimicrobial activity (Patel, 2010). Additionally, it plays a role in the preparation of esters of α-chloro-substituted alcohols by the addition of acid chlorides to fluoro ketones (Utebaev, Rokhlin, & Knunyants, 1974).
Synthesis of Novel Compounds
This chemical is also involved in the synthesis of novel compounds with potential pharmaceutical applications. For instance, its derivatives are used in the synthesis of novel and potent inhibitors of 5-lipoxygenase product synthesis, which could have implications in treating inflammatory and allergic diseases (Werz et al., 2008). Moreover, it's used in the synthesis of compounds like ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Development of Chemical Synthesis Methods
Research involving 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid also contributes to the development of new methods in chemical synthesis. For example, it's used in the development of novel Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, where carboxylic acids serve as traceless activators for producing substituted pyridines (Neely & Rovis, 2014).
Antioxidant Properties
In addition to its use in chemical synthesis, derivatives of this compound have been studied for their antioxidant properties. For instance, 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, synthesized from reactions involving similar compounds, have demonstrated antioxidant properties, which were studied using DPPH free radical scavenging and other methods (Quiroga et al., 2016).
Crystal Structure and Computational Study
The crystal structure and computational study of derivatives of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid have also been a subject of research. Studies like these provide valuable insights into the molecular structure and potential applications of these compounds (Shen et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
5-chloro-6-cyclohexyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPSXUNQSIDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)





![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
amine](/img/structure/B1414705.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
amine](/img/structure/B1414708.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)

![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)